molecular formula C10H6Na2O7S2 B12669916 Disodium 4-hydroxynaphthalene-2,6-disulphonate CAS No. 24402-46-8

Disodium 4-hydroxynaphthalene-2,6-disulphonate

Cat. No.: B12669916
CAS No.: 24402-46-8
M. Wt: 348.3 g/mol
InChI Key: RLZVCSMLCVGDHP-UHFFFAOYSA-L
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Description

Disodium 4-hydroxynaphthalene-2,6-disulphonate is an organic compound with the molecular formula C10H6Na2O7S2. It is a disodium salt of 4-hydroxynaphthalene-2,6-disulfonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium 4-hydroxynaphthalene-2,6-disulphonate can be synthesized through the sulfonation of 4-hydroxynaphthalene. The process involves the reaction of 4-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where 4-hydroxynaphthalene is treated with sulfuric acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the disodium salt. The process is optimized for high yield and purity, with careful control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Disodium 4-hydroxynaphthalene-2,6-disulphonate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form naphthols.

    Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Naphthols

    Substitution: Sulfonated derivatives

Scientific Research Applications

Disodium 4-hydroxynaphthalene-2,6-disulphonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in staining techniques for visualizing biological samples.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of chelating agents and surfactants.

Mechanism of Action

The mechanism of action of disodium 4-hydroxynaphthalene-2,6-disulphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interact with enzymes involved in oxidative stress, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

Disodium 4-hydroxynaphthalene-2,6-disulphonate can be compared with other similar compounds such as:

    Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate: Similar structure but with an additional hydroxyl group.

    Disodium 1-hydroxynaphthalene-3,6-disulphonate: Different position of hydroxyl and sulfonic acid groups.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

24402-46-8

Molecular Formula

C10H6Na2O7S2

Molecular Weight

348.3 g/mol

IUPAC Name

disodium;4-hydroxynaphthalene-2,6-disulfonate

InChI

InChI=1S/C10H8O7S2.2Na/c11-10-5-8(19(15,16)17)3-6-1-2-7(4-9(6)10)18(12,13)14;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2

InChI Key

RLZVCSMLCVGDHP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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